molecular formula C27H44O4S B196361 Cholecalciferol sulfate CAS No. 10529-43-8

Cholecalciferol sulfate

Cat. No.: B196361
CAS No.: 10529-43-8
M. Wt: 464.7 g/mol
InChI Key: CAVKNZYPPDUUIT-YHJXBONMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholecalciferol sulfate is a sulfated derivative of cholecalciferol (vitamin D3), characterized by the addition of a sulfate group to its molecular structure. This modification enhances its water solubility compared to native cholecalciferol, addressing one of the key limitations of fat-soluble vitamins in therapeutic applications . The molecular formula of this compound is C27H44O4S, with a molecular weight of 464.71 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholecalciferol sulfate can be synthesized through the sulfation of cholecalciferol. The process involves the reaction of cholecalciferol with sulfur trioxide or chlorosulfonic acid in an appropriate solvent such as pyridine or dimethylformamide. The reaction is typically carried out at low temperatures to prevent degradation of the cholecalciferol.

Industrial Production Methods: In industrial settings, this compound is produced by the controlled sulfation of cholecalciferol using sulfur trioxide-pyridine complex or chlorosulfonic acid. The reaction is conducted in a solvent such as dimethylformamide under an inert atmosphere to prevent oxidation. The product is then purified through crystallization or chromatography to obtain high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized metabolites.

    Reduction: Reduction of this compound can yield cholecalciferol.

    Substitution: this compound can participate in substitution reactions where the sulfate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Oxidized metabolites of cholecalciferol.

    Reduction: Cholecalciferol.

    Substitution: Various substituted derivatives of cholecalciferol.

Scientific Research Applications

Medical Applications

Cholecalciferol sulfate is primarily investigated for its potential therapeutic effects in treating vitamin D deficiency and associated disorders:

  • Vitamin D Deficiency Treatment : Clinical studies have indicated that this compound can be used to combat vitamin D deficiency. For instance, a case study reported the administration of cholecalciferol oral solution to an infant with nutritional rickets, showing improvement after supplementation .
  • Bone Health : Although less active than vitamin D3, this compound is studied for its role in maintaining bone health and preventing osteoporosis .

Nutritional Supplements

This compound is utilized in dietary supplements to enhance vitamin D content due to its water-solubility:

  • Fortification of Foods : It can be incorporated into fortified foods and dietary supplements aimed at improving vitamin D intake among populations at risk of deficiency .

Biochemical Research

The compound is also explored in biochemical studies to understand its metabolism and biological roles:

  • Metabolism Studies : Research has focused on the sulfation process of vitamin D compounds in human organs, identifying key cytosolic sulfotransferases involved in this metabolic pathway .
CompoundCalcium Mobilization ActivityCalcium Transport Activity
Cholecalciferol (Vitamin D3)100%100%
This compound<5%~1%

Table 2: Case Studies on this compound

Study ReferenceSubject DescriptionTreatment AdministeredOutcome
19-month-old infant with ricketsCholecalciferol oral solution (4000 IU)Improvement in motor skills and health
Multiple cases of vitamin D toxicityVarious sources of vitamin DRecovery with appropriate treatment

Case Studies

One notable case study involved a 19-month-old infant diagnosed with nutritional rickets due to severe deficiencies. The child was treated with cholecalciferol oral solutions, leading to significant improvements in health markers and motor skills after several months of supplementation .

Another study highlighted instances of vitamin D toxicity due to excessive intake from supplements or food sources, emphasizing the need for careful monitoring when administering high doses of cholecalciferol or its derivatives .

Mechanism of Action

Cholecalciferol sulfate exerts its effects by being converted to its active form, calcitriol, in the liver and kidneys. Calcitriol binds to the vitamin D receptor, a nuclear receptor that regulates the expression of genes involved in calcium and phosphate homeostasis. This binding promotes the absorption of calcium and phosphate from the intestines, reabsorption of calcium in the kidneys, and mobilization of calcium from bones to maintain adequate serum calcium levels.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Cholecalciferol sulfate differs structurally from other vitamin D3 metabolites and analogs by the presence of a sulfate moiety. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight (g/mol) Solubility in Water Key Functional Groups
Cholecalciferol C27H44O 384.6 0.29 µg/mL (pure form) Hydroxyl group (C3)
This compound C27H44O4S 464.71 Enhanced (exact value not reported) Sulfate ester (C3)
25-Hydroxy Cholecalciferol C27H44O2 400.6 Low (hydrophobic) Hydroxyl groups (C3, C25)
1,25-Dihydroxy Cholecalciferol C27H44O3 416.6 Low (hydrophobic) Hydroxyl groups (C1, C3, C25)
5,6-trans-Cholecalciferol C27H44O 384.6 Similar to native form Altered double bond (C5-C6)

Key Observations :

  • The sulfate group in this compound increases its molecular weight by ~80 g/mol compared to native cholecalciferol and significantly improves water solubility .

Pharmacokinetic and Therapeutic Profiles

  • In contrast, 25-hydroxy and 1,25-dihydroxy derivatives require lipid carriers for systemic distribution due to hydrophobicity .
  • Clinical Applications :
    • Native Cholecalciferol : Widely used in supplements to treat deficiency; high doses (100–1000 ng/mL) induce apoptosis in cancer cells .
    • This compound : Primarily used in research to study sulfated vitamin D interactions, such as receptor binding or enzymatic stability .
    • 1,25-Dihydroxy Cholecalciferol : Therapeutically employed for renal osteodystrophy but requires careful dosing to avoid hypercalcemia .

Research Findings and Challenges

Stability and Reactivity

  • Oxidation Behavior : Native cholecalciferol undergoes electrochemical oxidation at 2.0 V (pH 7.4), forming products with mass shifts (+14–18 Da) indicative of hydroxylation or keto group formation . This compound’s oxidation profile is unexplored but likely distinct due to sulfate’s electron-withdrawing effects.
  • Isomerization : Cholecalciferol isomers (e.g., 5,6-trans) exhibit similar mass spectra but differ in retention times, suggesting chromatographic separation is critical for identification .

Synergistic Effects

  • Combined treatment with omega-3 fatty acids and cholecalciferol enhances 1,25-dihydroxy vitamin D3 levels by modulating CYP24 (degradation) and CYP27B1 (activation) enzymes . Whether this compound participates in similar pathways remains unknown.

Biological Activity

Cholecalciferol sulfate, a sulfated derivative of vitamin D3 (cholecalciferol), has garnered attention for its potential biological activities and implications in health, particularly concerning calcium metabolism and bone health. This article provides a comprehensive overview of the biological activity of this compound, including synthesis, mechanisms of action, and relevant case studies.

This compound is synthesized by the sulfation of cholecalciferol, typically using sulfur trioxide or other sulfating agents. The resulting compound is characterized by its stability under physiological conditions, which limits its hydrolysis to release free vitamin D3. Studies have shown that this compound exhibits significantly lower biological activity compared to its parent compound, cholecalciferol.

Biological Activity Overview

Research indicates that this compound has limited biological activity. For instance, studies on vitamin D3 sulfate have demonstrated that it possesses less than 5% of the activity of vitamin D3 in mobilizing calcium from bone and approximately 1% in stimulating calcium transport . These findings suggest that while this compound may play a role in vitamin D metabolism, its effectiveness is markedly reduced compared to cholecalciferol itself.

This compound is believed to exert its effects primarily through modulation of mineral homeostasis. Vitamin D metabolites, including sulfated forms, influence the expression of renal sodium-sulfate transporters, which are crucial for maintaining sulfate balance in the body . This regulatory role is particularly important during lactation when maternal serum levels of sulfated vitamin D metabolites are significantly elevated .

Comparative Biological Activity

The following table summarizes the comparative biological activities of cholecalciferol and its sulfate form based on various studies:

Compound Calcium Mobilization (%) Calcium Transport Activity (%) Phosphate Regulation (%)
Cholecalciferol100100100
This compound<5<1<1

Case Study: Nutritional Rickets

A notable case study involved a 19-month-old infant diagnosed with nutritional rickets due to severe deficiencies in vitamin D and other nutrients. The patient was treated with cholecalciferol supplementation, leading to significant improvements in health outcomes over time. This case underscores the importance of adequate vitamin D levels for bone health, although it does not specifically address the role of its sulfate form .

Implications for Lactation

Research highlights that sulfated vitamin D metabolites are particularly abundant during lactation. This suggests a potential role in maternal and infant health; however, the low biological activity of this compound raises questions about its efficacy compared to other forms of vitamin D .

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for quantifying cholecalciferol sulfate in biological matrices, and how do methodological choices impact data reproducibility?

  • Methodological Guidance :

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying this compound due to its high sensitivity and specificity. Isotope dilution with deuterated analogs (e.g., 25-hydroxyvitamin D3-d6 sulfate sodium salt) improves accuracy by correcting for matrix effects .
  • Sample Preparation : Use solid-phase extraction (SPE) to isolate sulfated metabolites, as this minimizes interference from non-sulfated vitamin D analogs and lipids. Validate recovery rates using spiked controls .
  • Key Considerations : Ensure calibration curves cover physiologically relevant concentrations (1–100 nM for serum studies). Report limits of detection (LOD) and quantification (LOQ) to contextualize data reliability .

Q. How does this compound’s stability vary across experimental conditions (e.g., pH, temperature), and what protocols mitigate degradation?

  • Methodological Guidance :

  • Stability Testing : Perform accelerated degradation studies under varying pH (4–9) and temperatures (4°C–37°C). Monitor degradation via UV-Vis spectroscopy (λ = 265 nm for cholecalciferol’s conjugated diene structure) .
  • Storage Recommendations : Store lyophilized this compound at –80°C in amber vials to prevent photodegradation and hydrolysis. For aqueous solutions, add antioxidants (e.g., 0.01% BHT) and use within 24 hours .

Advanced Research Questions

Q. What molecular mechanisms underlie the contradictory roles of this compound in adipocyte gene regulation versus cancer cell apoptosis?

  • Methodological Guidance :

  • Transcriptomic Profiling : Use RNA-seq to compare gene expression in white adipose tissue (WAT) and triple-negative breast cancer (TNBC) models. In WAT, cholecalciferol upregulates cubilin-mediated uptake pathways, while in TNBC, it synergizes with doxorubicin to inhibit metastasis via MMP-9 suppression .
  • Data Contradiction Analysis : Contextualize discrepancies by evaluating cell-specific receptor expression (e.g., vitamin D receptor [VDR] isoforms) and epigenetic modifications (e.g., histone deacetylase activity in cancer cells) .

Q. How can researchers optimize experimental designs to distinguish this compound’s direct effects from those of its non-sulfated analogs?

  • Methodological Guidance :

  • Knockout Models : Use CRISPR-Cas9 to delete sulfotransferase SULT2A1 in cell lines, preventing endogenous sulfation of cholecalciferol. Compare outcomes with wild-type models .
  • Tracer Studies : Adminstrate deuterium-labeled cholecalciferol (d6-cholecalciferol) in vivo and track sulfate conjugation via LC-MS/MS to isolate metabolite-specific effects .

Q. What are the limitations of current in vitro models for studying this compound’s immunomodulatory effects, and how can co-culture systems address these gaps?

  • Methodological Guidance :

  • Limitations : Monocultures fail to replicate tissue-level crosstalk (e.g., between adipocytes and macrophages in chronic inflammation).
  • Advanced Models : Develop 3D co-cultures of adipocytes and macrophages, supplementing with this compound. Measure cytokine secretion (IL-6, TNF-α) and lipid droplet formation via fluorescence microscopy .

Q. Data Analysis & Reporting Standards

Q. How should researchers statistically address batch effects in this compound studies involving multi-omic datasets?

  • Methodological Guidance :

  • Normalization : Apply ComBat or surrogate variable analysis (SVA) to correct for technical variability in LC-MS/MS and RNA-seq runs .
  • Multivariate Analysis : Use partial least squares-discriminant analysis (PLS-DA) to disentangle metabolite-specific effects from confounding factors (e.g., diet, circadian rhythm) .

Q. What criteria validate the use of this compound as a biomarker in longitudinal studies?

  • Methodological Guidance :

  • Kinetic Studies : Establish intra-individual variability (CV < 15%) over 6 months using repeated serum sampling .
  • Clinical Correlations : Correlate this compound levels with bone mineral density (DXA scans) or inflammatory markers (CRP, IL-1β) to confirm biomarker relevance .

Properties

IUPAC Name

[(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O4S/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(14-11-20(23)3)31-32(28,29)30/h12-13,19,21,24-26H,3,6-11,14-18H2,1-2,4-5H3,(H,28,29,30)/b22-12+,23-13-/t21-,24-,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVKNZYPPDUUIT-YHJXBONMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)OS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10529-43-8
Record name Vitamin D3 sulfoconjugate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010529438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Cholecalciferol sulfate
Cholecalciferol sulfate
Cholecalciferol sulfate
Cholecalciferol sulfate
Cholecalciferol sulfate
Cholecalciferol sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.